molecular formula C19H22N2O3 B1457945 N-Cbz-N'-propyl-DL-phenylglycinamide CAS No. 1393441-66-1

N-Cbz-N'-propyl-DL-phenylglycinamide

Cat. No. B1457945
M. Wt: 326.4 g/mol
InChI Key: MSIHZKDZXGXUDQ-UHFFFAOYSA-N
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Description

“N-Cbz-N’-propyl-DL-phenylglycinamide” is a chemical compound with the CAS Number: 1393441-66-1 . It has a linear formula of C19H22N2O3 . The IUPAC name for this compound is benzyl 2-oxo-1-phenyl-2-(propylamino)ethylcarbamate .


Molecular Structure Analysis

The molecular structure of “N-Cbz-N’-propyl-DL-phenylglycinamide” can be represented by the InChI code: 1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) . This indicates that the molecule contains a benzyl group, a phenyl group, a propylamino group, and a carbamate group.


Physical And Chemical Properties Analysis

“N-Cbz-N’-propyl-DL-phenylglycinamide” has a molecular weight of 326.4 .

Scientific Research Applications

Enzymatic Synthesis of Peptides

Research has explored the potential of various proteases for the enzymatic synthesis of oligopeptides containing unnatural amino acids like allylglycine. The focus has been on creating reactive tetrapeptides for potential use in biocompatible or biodegradable materials. In one study, enzymes from Aspergillus oryzae and Aspergillus sojae were found to synthesize protected dipeptides from allylglycine esters, showcasing the application of N-Cbz-N'-propyl-DL-phenylglycinamide in creating novel peptide structures for material science (Fernandez et al., 1995).

Microbial Deprotection of Amino Acids

Another area of application involves the microbial deprotection of N-carbobenzoxy-protected amino acids, including derivatives related to N-Cbz-N'-propyl-DL-phenylglycinamide. Specific microorganisms, such as strains of Arthrobacter sp., have shown high activity in cleaving the protective groups from such compounds, facilitating the production of unprotected amino acids with high yield and optical purity. This method could be particularly useful in peptide synthesis and modification, where the removal of protective groups is a common step (Maurs et al., 2012).

Inhibition of Glutamine Synthetase

The carbobenzoxy (Cbz) derivatives of amino acids, including Cbz-DL-phenylglycine, have been found to inhibit ovine brain glutamine synthetase significantly. This finding indicates the potential of N-Cbz-N'-propyl-DL-phenylglycinamide derivatives in neurological research, particularly in studies related to enzyme inhibition in the brain. Understanding the inhibitory effects of such compounds on specific enzymes could lead to new insights into neurological disorders and the development of novel therapeutic strategies (Lustig et al., 1971).

Anti-Inflammatory Properties

Research into α-aminoamide derivatives has identified compounds with significant anti-inflammatory activity. Incorporating amino acid residues, such as those related to N-Cbz-N'-propyl-DL-phenylglycinamide, into the structure of anti-inflammatory agents can lead to novel treatments for inflammation. This application spans both systemic and topical treatments, demonstrating the versatility of N-Cbz-N'-propyl-DL-phenylglycinamide derivatives in medicinal chemistry (Duflos et al., 1998).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

benzyl N-[2-oxo-1-phenyl-2-(propylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIHZKDZXGXUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142883
Record name Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-N'-propyl-DL-phenylglycinamide

CAS RN

1393441-66-1
Record name Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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